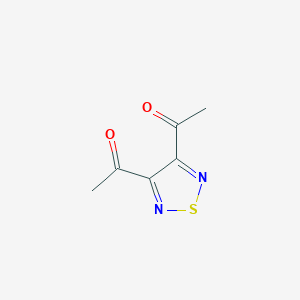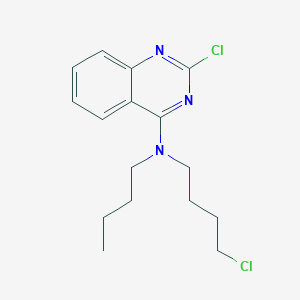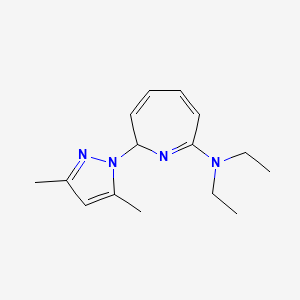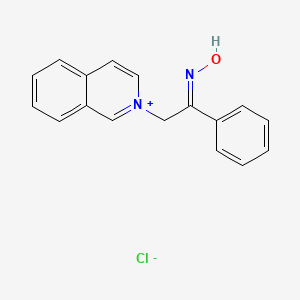
2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolin-2-ium chloride is a complex organic compound that belongs to the class of isoquinolinium salts This compound is characterized by the presence of a hydroxyimino group attached to a phenylethyl side chain, which is further connected to an isoquinolin-2-ium core The chloride ion serves as the counterion to balance the charge of the isoquinolinium cation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolin-2-ium chloride typically involves a multi-step process. One common synthetic route starts with the preparation of the isoquinoline core, which can be achieved through the Pomeranz-Fritsch reaction. This involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.
Next, the phenylethyl side chain is introduced through a Friedel-Crafts alkylation reaction, where phenylethyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyimino group is then introduced via an oximation reaction, where the phenylethyl group is treated with hydroxylamine hydrochloride under basic conditions.
Finally, the isoquinolin-2-ium chloride salt is formed by treating the hydroxyimino-phenylethyl isoquinoline with hydrochloric acid, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of 2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolin-2-ium chloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
化学反应分析
Types of Reactions
2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolin-2-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The phenylethyl side chain can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine, while nucleophilic substitution reactions may use reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted isoquinoline derivatives depending on the reagents used.
科学研究应用
2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolin-2-ium chloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolin-2-ium chloride involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the isoquinolin-2-ium core can interact with aromatic residues through π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(2-(Hydroxyimino)-2-phenylethyl)quinolin-2-ium chloride
- 2-(2-(Hydroxyimino)-2-phenylethyl)pyridin-2-ium chloride
- 2-(2-(Hydroxyimino)-2-phenylethyl)benzimidazol-2-ium chloride
Uniqueness
2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolin-2-ium chloride is unique due to its isoquinoline core, which imparts distinct electronic and steric properties compared to similar compounds with quinoline, pyridine, or benzimidazole cores
属性
CAS 编号 |
33860-81-0 |
|---|---|
分子式 |
C17H15ClN2O |
分子量 |
298.8 g/mol |
IUPAC 名称 |
(NE)-N-(2-isoquinolin-2-ium-2-yl-1-phenylethylidene)hydroxylamine;chloride |
InChI |
InChI=1S/C17H14N2O.ClH/c20-18-17(15-7-2-1-3-8-15)13-19-11-10-14-6-4-5-9-16(14)12-19;/h1-12H,13H2;1H/b18-17-; |
InChI 键 |
NXXQDOFCUHEEAE-YBFBCAGJSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=N\O)/C[N+]2=CC3=CC=CC=C3C=C2.[Cl-] |
规范 SMILES |
C1=CC=C(C=C1)C(=NO)C[N+]2=CC3=CC=CC=C3C=C2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B15212891.png)
![(2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol](/img/structure/B15212896.png)

![2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15212915.png)

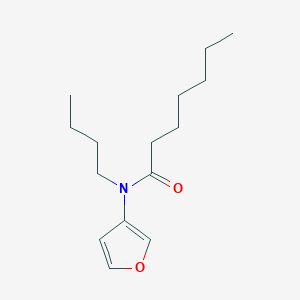

![Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl-](/img/structure/B15212944.png)
![2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B15212948.png)
![2-Methyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B15212954.png)

